![molecular formula C13H10ClFN2OS B2400757 N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide CAS No. 1375988-67-2](/img/structure/B2400757.png)
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide, also known as Compound A, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising anti-inflammatory and anti-tumor properties, making it a valuable candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is not fully understood, but it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of specific signaling pathways. It has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. By inhibiting NF-κB, N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A can reduce the expression of pro-inflammatory cytokines and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. Additionally, it has been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that play a role in the degradation of extracellular matrix and contribute to the development of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various diseases. Additionally, it has been found to have low toxicity and good pharmacokinetic properties in preclinical studies, making it a promising candidate for further development. However, one limitation of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A. One area of interest is its potential use in combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanism of action of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A and its potential targets in different diseases. Finally, the development of more potent derivatives of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A may improve its therapeutic potential and expand its applications in the future.
Synthesemethoden
The synthesis of N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A involves a multi-step process that includes the reaction of 3-chloro-4-(methylsulfanyl)aniline with 2-fluoropyridine-4-carboxylic acid, followed by the addition of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and inflammatory bowel disease. In preclinical studies, it has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to reduce inflammation and alleviate symptoms in animal models of arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2OS/c1-19-11-3-2-9(7-10(11)14)17-13(18)8-4-5-16-12(15)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYUROWGBOIFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(methylsulfanyl)phenyl]-2-fluoropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

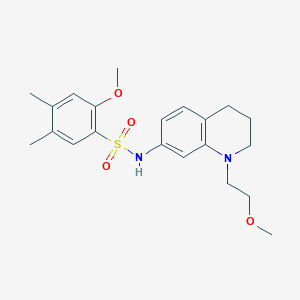
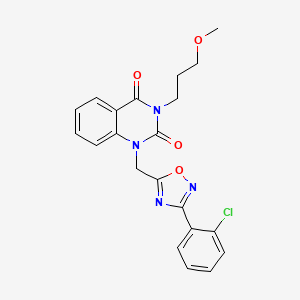
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
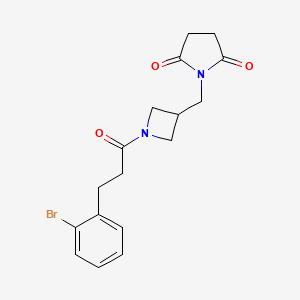
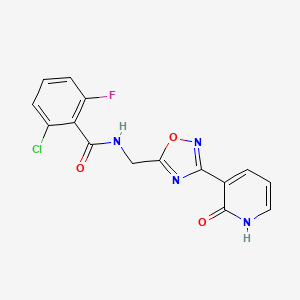
![Ethyl 2-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxan-4-yl]acetate](/img/structure/B2400683.png)
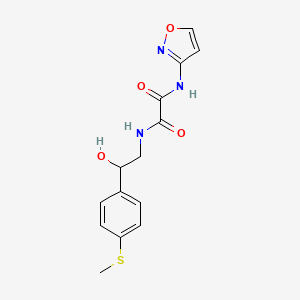
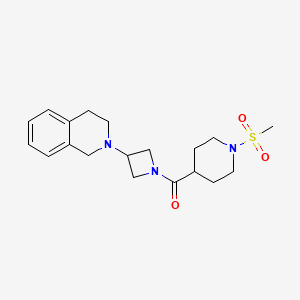
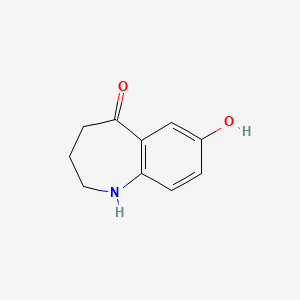
![N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2400693.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2400694.png)
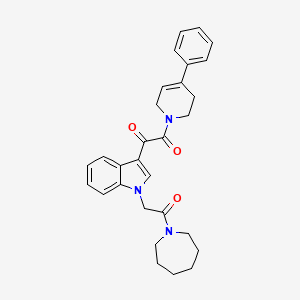
![Tert-butyl 8-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2400697.png)